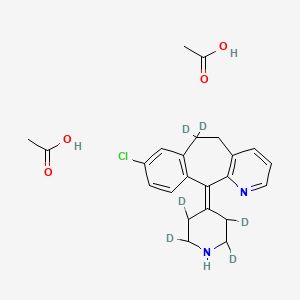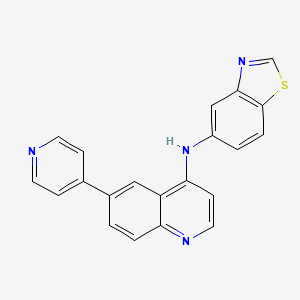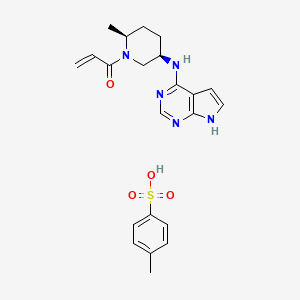
Methyl 2-(methyl-d3)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(methyl-d3)butanoate: is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of methyl 2-methylbutanoate, where three hydrogen atoms are replaced by deuterium atoms. It is commonly used in scientific research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-(methyl-d3)butanoate can be synthesized through the esterification of 2-methylbutanoic acid with deuterated methanol (CD3OD). The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: Methyl 2-(methyl-d3)butanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: 2-methylbutanoic acid.
Reduction: 2-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Methyl 2-(methyl-d3)butanoate is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a standard in analytical techniques like nuclear magnetic resonance spectroscopy.
作用机制
The mechanism of action of methyl 2-(methyl-d3)butanoate involves its interaction with various molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic pathways and understand the transformation of compounds. The presence of deuterium atoms can affect the rate of metabolic reactions, providing insights into the kinetics and dynamics of these processes.
相似化合物的比较
Methyl 2-methylbutanoate: The non-deuterated version of the compound.
Ethyl 2-methylbutanoate: An ester with an ethyl group instead of a methyl group.
Methyl 3-methylbutanoate: An isomer with the methyl group on the third carbon.
Uniqueness: Methyl 2-(methyl-d3)butanoate is unique due to the presence of deuterium atoms, which makes it valuable in studies requiring isotopic labeling. The deuterium atoms provide a distinct advantage in tracing and analyzing chemical and biological processes, making it a preferred choice in various research applications.
属性
分子式 |
C6H12O2 |
|---|---|
分子量 |
119.18 g/mol |
IUPAC 名称 |
methyl 2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/i2D3 |
InChI 键 |
OCWLYWIFNDCWRZ-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(CC)C(=O)OC |
规范 SMILES |
CCC(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



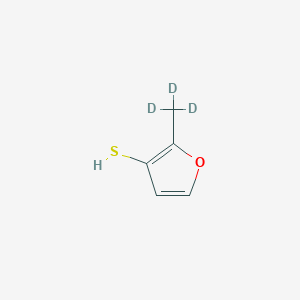
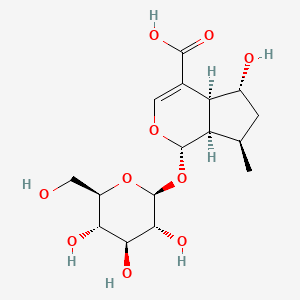
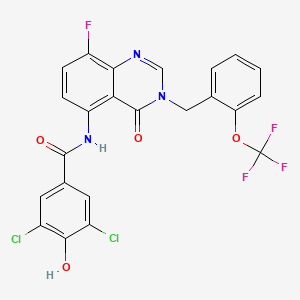

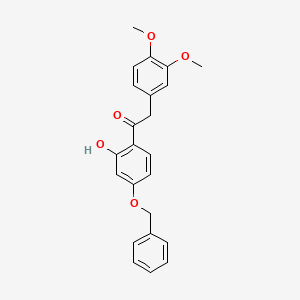

![N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxidanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-5-(phenylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B12366178.png)
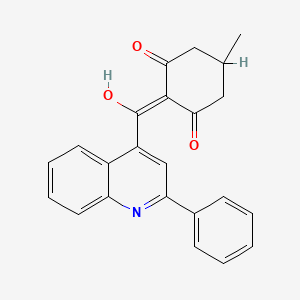
![3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B12366191.png)
![disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12366197.png)
